JNJ525
Description
Contextualization of Tumor Necrosis Factor Alpha (TNFα) in Biological Systems and Disease Pathogenesis
Tumor Necrosis Factor Alpha (TNFα) is a pivotal pro-inflammatory cytokine that plays a crucial role in regulating inflammation and immune responses within biological systems. biospective.commdpi.com Predominantly produced by activated macrophages, TNFα is also secreted by other immune cells, including T lymphocytes and NK cells. mdpi.com Beyond its role in inflammation, TNFα participates in various physiological processes, such as cell proliferation and differentiation. mdpi.com
Dysregulation of TNFα is intricately linked to the pathogenesis of a wide array of inflammatory, autoimmune, and neurodegenerative disorders. biospective.commdpi.comwikipedia.orgfrontiersin.orgfrontiersin.org These include well-known conditions such as rheumatoid arthritis, inflammatory bowel disease (including Crohn's disease and ulcerative colitis), psoriatic arthritis, psoriasis, ankylosing spondylitis, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. biospective.commdpi.comwikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org In these disease states, elevated or aberrant TNFα activity contributes to chronic inflammation, tissue damage, and impaired physiological function. biospective.commdpi.comwikipedia.orgfrontiersin.orgfrontiersin.org In the central nervous system, while TNFα is involved in neuroplasticity and tissue repair under normal conditions, its elevated levels can lead to detrimental effects like excitotoxicity, neuroinflammation, and disruption of the blood-brain barrier, contributing to neurodegenerative processes. biospective.comfrontiersin.org
Overview of Research Strategies for TNFα Inhibition
Given the central role of TNFα in numerous pathological conditions, its inhibition has become a significant therapeutic strategy. hopkinsarthritis.orgmdpi.com Research efforts have primarily focused on developing agents that can block the biological activities of TNFα to ameliorate inflammatory and autoimmune diseases. hopkinsarthritis.orgmdpi.com The most established approaches involve the use of biologic therapies, which are large protein-based molecules. hopkinsarthritis.orgmdpi.com These include monoclonal antibodies, such as infliximab (B1170848) and adalimumab, and soluble TNF receptors, such as etanercept. hopkinsarthritis.orgmdpi.com These biologics exert their therapeutic effects by binding to circulating TNFα, thereby neutralizing it and preventing its interaction with its cognate receptors, TNFR1 and TNFR2, on target cells. hopkinsarthritis.orgdcchemicals.com This blockade inhibits the downstream signaling pathways that mediate inflammation and immune responses. hopkinsarthritis.orgdcchemicals.com
While highly effective for many patients, biologic TNFα inhibitors have certain limitations. These include the necessity for administration via injection or infusion, potential for immunogenicity leading to the development of anti-drug antibodies and loss of response, and a notable cost burden. mdpi.commdpi.comfrontiersin.orgconicet.gov.arnih.gov These factors have driven research into alternative strategies, particularly the development of small-molecule inhibitors of TNFα. mdpi.comfrontiersin.orgconicet.gov.ar Small molecules offer potential advantages such as oral bioavailability, lower manufacturing costs, and potentially reduced immunogenicity compared to biologics. mdpi.comfrontiersin.orgconicet.gov.ar Various approaches for small-molecule inhibition have been explored, including compounds that inhibit TNFα synthesis, modulate signaling pathways downstream of TNF receptors, or directly interact with TNFα to prevent receptor binding. mdpi.comconicet.gov.armichaeljfox.orgacs.org
Introduction to JNJ525 as a Small-Molecule Inhibitor of TNFα in Preclinical Research
This compound is a small-molecule compound that has emerged in preclinical research as an inhibitor targeting TNFα. rcsb.orgprobechem.comprobechem.comfrontiersin.org Unlike biologic inhibitors that primarily focus on neutralizing soluble TNFα, this compound has been characterized by its ability to interfere with the interaction between TNFα and its receptors, TNFR1 and TNFR2. dcchemicals.comprobechem.com Preclinical studies have investigated the mechanism by which this compound exerts its inhibitory effect. rcsb.orgnih.gov
Research findings indicate that this compound functions by preventing the formation of complexes between TNFα and its receptors. dcchemicals.comprobechem.com In vitro studies utilizing a TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay have shown that this compound inhibits the binding of TNFα to both TNFR1 and TNFR2 with comparable potency. dcchemicals.comprobechem.commedchemexpress.com The reported IC50 values for this compound in this assay are 1.2 µM for TNFR1 and 1.1 µM for TNFR2. dcchemicals.comprobechem.commedchemexpress.com
Structural investigations, including X-ray crystallography studies (specifically PDB ID: 5MU8), have provided critical insights into the interaction between this compound and human TNFα at a molecular level. rcsb.orgnih.govpdbj.orgidrblab.net These studies suggest that this compound acts as an aggregating small-molecule inhibitor. rcsb.orgnih.govpdbj.orglookchem.com An ordered conglomerate of this compound is proposed to induce a change in the quaternary structure of TNFα, specifically favoring a dimeric form or disrupting the native trimeric structure required for effective receptor binding. rcsb.orgnih.govpdbj.orglookchem.com This mechanism involves this compound binding within the hydrophobic core at the interface of TNFα subunits, with interactions including hydrophobic contacts and hydrogen bonds with specific residues like Ser60 and Tyr151. researchgate.net This structural rearrangement of TNFα induced by this compound is believed to be the basis for its inhibitory effect on TNFα-receptor interaction, representing a distinct mode of action compared to antibody-based therapies. rcsb.orgnih.govpdbj.org
The preclinical research on this compound has primarily focused on elucidating its mechanism of action and demonstrating its ability to inhibit TNFα-receptor binding in vitro. dcchemicals.comrcsb.orgprobechem.commedchemexpress.comnih.govpdbj.org While the in vitro potency and structural basis of inhibition have been characterized, comprehensive preclinical data on its efficacy in animal models of inflammatory diseases or detailed pharmacokinetic and pharmacodynamic properties were not extensively detailed in the provided search results. The structural data (PDB ID: 5MU8) represents a significant detailed research finding, providing a visual and molecular understanding of how this compound interacts with TNFα to disrupt its function. rcsb.orgpdbj.orgidrblab.net
Below is a summary of the in vitro inhibitory activity of this compound:
| Target | Assay Type | IC50 (µM) |
| TNFR1 | TR-FRET | 1.2 dcchemicals.comprobechem.commedchemexpress.com |
| TNFR2 | TR-FRET | 1.1 dcchemicals.comprobechem.commedchemexpress.com |
Properties
Molecular Formula |
C31H30N8 |
|---|---|
Molecular Weight |
514.637 |
IUPAC Name |
N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37) |
InChI Key |
FRBABIFCTILEGV-UHFFFAOYSA-N |
SMILES |
NC1=NC=CC(N(CC2=CC=CC=C2)C(C=CC=C3)=C3C4=CC=CC(C5=CN=C(N6CCNCC6)N=C5)=C4)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ525; JNJ-525; JNJ 525. |
Origin of Product |
United States |
Discovery and Development Trajectory of Jnj525 in Research
Historical Context of Small-Molecule TNFα Inhibitor Research
The understanding of TNFα's role in disease pathogenesis dates back several decades, with early experiments associating it with bacterial sepsis. wikipedia.org Preclinical studies in animal models in the 1980s demonstrated that antibodies against TNFα could offer protection in sepsis models, although clinical trials in septic patients did not show significant benefit. wikipedia.org A pivotal moment providing the preclinical rationale for targeting TNFα in arthritis came in 1991 with studies in transgenic mouse models overexpressing human TNF. wikipedia.org The presence of elevated TNF levels in the synovial fluid and synovium of patients with rheumatoid arthritis further highlighted its role in local inflammation. wikipedia.org The success of biologic anti-TNF agents in treating rheumatoid arthritis and other inflammatory diseases validated extracellular TNF inhibition as an effective therapeutic strategy. conicet.gov.arstanford.edu
Despite the clinical success of biologics, the search for orally available, less expensive, and potentially less immunogenic small-molecule TNFα inhibitors has been a continuous area of research. frontiersin.orgmdpi.comconicet.gov.ar Early small-molecule efforts included compounds like Suramin, which was thought to disrupt TNFα-receptor interactions, but its low potency limited its clinical utility. frontiersin.org A significant breakthrough was reported in 2005 with the identification of SPD-304, described as the first potent small-molecule inhibitor directly targeting TNFα. frontiersin.orgnih.govfrontiersin.orgmdpi.com SPD-304 was shown to induce disassembly of the trimeric TNFα, thereby inhibiting its signaling. frontiersin.orgnih.govmdpi.com Subsequent research has explored various chemical series and mechanisms to identify potent small-molecule TNFα inhibitors. frontiersin.orgnih.govfrontiersin.org However, despite considerable efforts and the identification of several compounds in research settings, the development of viable small-molecule inhibitors of TNFα has faced challenges, and none had reached approved product status as of late 2023, with some candidates progressing into early clinical trial phases. nih.goveuropeanpharmaceuticalreview.com
Identification of JNJ525: High-Throughput Screening and Initial Characterization
This compound was identified as a small-molecule inhibitor of TNFα through research efforts aimed at finding alternatives to biologic therapies. nih.gov Its discovery involved high-throughput screening (HTS) approaches. HTS is a widely used method in drug discovery that allows for the rapid screening of large libraries of chemical compounds against a biological target. sygnaturediscovery.com In the context of TNFα, HTS screens were designed to identify compounds capable of disrupting TNF binding to its receptors, such as TNF receptor 1 (TNFR1). stanford.edu
Initial characterization of this compound revealed an unusual mechanism of inhibition. stanford.edu Unlike traditional inhibitors that might bind to an active site or prevent protein-protein interaction through direct competition, this compound was found to inhibit TNFα function through aggregation. rcsb.orgnih.govpdbj.orgresearchgate.net Structural studies, including X-ray crystallography, provided insights into this mechanism. stanford.edurcsb.orgnih.govpdbj.org The co-crystal structure of TNFα in complex with this compound (PDB ID: 5MU8) showed that an ordered conglomerate of this compound molecules interacts with TNFα. rcsb.orgnih.govpdbj.orgfrontiersin.orgfrontiersin.orgidrblab.netidrblab.net This aggregate induces a change in the quaternary structure of the TNFα trimer, which is the active form of the cytokine. rcsb.orgnih.govpdbj.orgresearchgate.net Specifically, the aggregate appears to displace one of the TNFα subunits, leading to the formation of a distorted complex, potentially a dimer of TNFα dimers, that is unable to effectively bind to TNFα receptors and trigger downstream signaling. stanford.edunih.govresearchgate.netrupress.org This aggregation-based mechanism of inhibition was also suggested to be potentially employed by other compounds like SPD-304. rcsb.orgnih.govpdbj.orgresearchgate.net
The interaction between this compound and TNFα involves binding within the hydrophobic core of the protein, a region typically buried within the subunit interfaces in the intact TNFα trimer. stanford.edu A significant portion of the contact surface between the small molecule and the TNFα dimer involves specific residues, such as tyrosine residues. stanford.edu For instance, in a computational analysis comparing this compound and another compound, this compound was found to share common interacting residues with TNF homodimer, including Tyr-59 (Chain A), Tyr-119 (A), Gly-121 (A), Tyr-119 (B), Gly-121 (B), and Gly-122 (B). frontiersin.org
This mechanism, where a small molecule's ordered aggregation leads to a quaternary structure switch and inhibition of protein-protein interaction, represents a notable finding in the study of protein-protein interaction inhibitors. rcsb.orgnih.govpdbj.org
Computational and In Silico Approaches in this compound Discovery and Characterization
Computational and in silico approaches played a role in the discovery and characterization of this compound, particularly in understanding its interaction with TNFα and its mechanism of action. nih.govrsc.org In silico methods are increasingly integrated into drug discovery pipelines, offering tools for target identification, virtual screening, molecular docking, and the prediction of compound properties. nih.govrsc.orgunsri.ac.id
Structure-based drug design approaches, which utilize the three-dimensional structure of the target protein, are valuable in identifying potential binding sites and designing molecules that can interact with these sites. rsc.orgdrugdiscoverynews.com With the availability of the co-crystal structure of TNFα bound to this compound (PDB ID: 5MU8), computational studies could analyze the detailed interactions between the compound and the protein. rcsb.orgnih.govpdbj.orgfrontiersin.orgfrontiersin.orgidrblab.netidrblab.net Molecular docking simulations, for example, could be used to predict the binding pose and affinity of this compound to TNFα, corroborating the experimental crystallographic data. nih.govunsri.ac.idresearchgate.net
Furthermore, computational analyses helped to elucidate the aggregation-based inhibitory mechanism of this compound. nih.gov By studying the interaction of this compound with the TNFα trimer computationally, researchers could model how the compound's binding and subsequent aggregation could induce the observed quaternary structure changes and the displacement of a TNFα subunit. nih.gov This provided a theoretical framework supporting the experimental observations.
Molecular and Cellular Mechanism of Action of Jnj525
Target Identification and Validation: TNFα and its Receptors (TNFR1, TNFR2)
Tumor Necrosis Factor alpha (TNFα) is a key cytokine involved in numerous biological processes, including inflammation and immune regulation. nih.govmdpi.com It exerts its effects by binding to two primary cell surface receptors: Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2). mdpi.combindingdb.orguniprot.orgguidetopharmacology.org Deregulated TNFα production and signaling are implicated in various inflammatory and autoimmune diseases. nih.govmdpi.combindingdb.orgguidetopharmacology.orgnih.gov Consequently, targeting TNFα and its receptors has been a significant therapeutic strategy for these conditions. mdpi.comnih.govuniprot.org JNJ525 has been identified as a small-molecule inhibitor that targets TNFα and prevents the formation of complexes with both TNFR1 and TNFR2. uniprot.orggenecards.org
Quaternary Structure Modulation of TNFα by this compound
The biologically active form of TNFα is a homotrimer. nih.govmdpi.com this compound's inhibitory mechanism is attributed to its ability to induce a change in the quaternary structure of TNFα. bindingdb.orgnih.gov This structural modulation is crucial for its inhibitory effect.
Aggregate-Induced Inhibition of TNFα Function
A notable aspect of this compound's mechanism is that its inhibitory activity is linked to the formation of an ordered conglomerate or aggregate of the small molecule. nih.gov This aggregate of this compound induces a switch in the quaternary structure of TNFα. This aggregate-mediated mechanism is a prevalent observation in high-throughput screening and drug discovery programs where small molecules inhibit protein function through aggregation.
Disruption of TNFα-TNFR Complex Formation
The change in the quaternary structure of TNFα induced by this compound inhibits the protein-protein interaction between TNFα and its receptors, TNFR1 and TNFR2. bindingdb.orgnih.gov By preventing the formation of TNFα complexes with these receptors, this compound effectively blocks TNFα-mediated signaling pathways. uniprot.orggenecards.org Specifically, the aggregate conglomerate of this compound blocks TNFR1 binding to TNFα. nih.gov
Structural Basis of this compound-Mediated TNFα Quaternary Switch (e.g., X-ray Crystallography of TNFα-JNJ525 Complex)
The structural basis for this compound's mechanism has been investigated through X-ray crystallography. The crystal structure of human TNFα in complex with this compound (PDB ID: 5MU8) provides a detailed description of this aggregation-based inhibition. uniprot.org This structural data reveals how the ordered conglomerate of this compound interacts with TNFα to induce the quaternary structure switch. The crystal structure of the TNFα-JNJ525 complex was determined at a resolution of 3.0000 Å. uniprot.org Structural analysis indicates that this compound binds through hydrophobic interactions and forms hydrogen bonds with specific residues on TNFα, namely Ser60 and Tyr151.
Table 1: X-ray Crystallography Data for Human TNFα in Complex with this compound
| PDB ID | Resolution (Å) | Experimental Method | Deposited | Released |
| 5MU8 | 3.0000 | X-RAY DIFFRACTION | 2017-01-12 | 2017-03-29 |
Comparison of this compound Mechanism with Other Small-Molecule TNFα Inhibitors (e.g., SPD-304)
This compound is one of several small molecules developed to directly inhibit TNFα function. Another such inhibitor is SPD-304, an indole-linked chromone. nih.gov SPD-304 was the first reported small-molecule antagonist of TNFα and is known to disrupt TNFα trimerization. SPD-304 binds to the central hydrophobic cavity of the TNFα dimer. nih.gov this compound may employ a similar mechanism of inhibition involving a quaternary structure switch. While both compounds target TNFα's oligomeric state, their specific modes of interaction and the nature of the inhibitory species (aggregate for this compound) present differences. Structural studies comparing TNFα in complex with SPD-304 and this compound highlight that while SPD-304 primarily utilizes hydrophobic interactions, this compound engages in both hydrophobic interactions and hydrogen bonding with TNFα residues.
Table 2: Comparative Data for Small-Molecule TNFα Inhibitors
| Compound | Target Interaction | Mechanism Highlight | K D / IC₅₀ Value |
| This compound | TNFα, TNFR1, TNFR2 | Aggregate-induced quaternary switch, blocks receptor binding | IC₅₀: 1.2 μM (TNFR1), 1.1 μM (TNFR2) uniprot.orggenecards.org |
| SPD-304 | TNFα | Disrupts trimerization, binds central cavity | K D: 5.36 μM (TNFα) |
Downstream Signaling Pathway Modulation (e.g., NF-κB Pathway) in Preclinical Contexts
TNFα binding to its receptors initiates intracellular signaling cascades that activate key transcription factors, including Nuclear Factor-kappa B (NF-κB). bindingdb.org The NF-κB pathway plays a critical role in regulating inflammatory and immune responses. By preventing the formation of TNFα-TNFR complexes, this compound inhibits TNFα-mediated signaling pathways. uniprot.org This disruption of receptor binding is expected to modulate downstream signaling events, such as the activation of the NF-κB pathway, which is typically induced by TNFα. While specific detailed research findings on this compound's direct modulation of the NF-κB pathway in preclinical contexts were not extensively detailed in the provided sources, the fundamental mechanism of blocking TNFα-TNFR interaction implies a consequential inhibition of TNFα-driven NF-κB activation.
Preclinical Pharmacological Characterization of Jnj525
In Vitro Efficacy Studies
In vitro studies have been conducted to characterize the efficacy of JNJ525 in inhibiting TNFα activity. These studies primarily utilize cell-based and biochemical assays to assess functional inhibition and receptor binding.
Cell-Based Assays for Functional Inhibition (e.g., L929 Cell Cytotoxicity Assay)
Cell-based assays are employed to evaluate the functional inhibition of TNFα by this compound. A common method is the L929 cell cytotoxicity assay. mdpi.com This assay exploits the sensitivity of murine fibrosarcoma L929 cells to TNFα-induced cytotoxicity, particularly when sensitized by agents like actinomycin (B1170597) D. mdpi.comnih.gov Functional inhibition of TNFα by a compound like this compound in this assay results in a reduction of TNFα-induced cell death. nih.gov The activity of TNF-α can be measured in a cell cytotoxicity assay using L929 cells, with cell viability assessed by methods such as microscopic examination and CCK-8 assay. mdpi.comcellgenix.com Treating L929 cells with TNF-α induces cytotoxicity, and this susceptibility is significantly increased upon exposure to actinomycin D. mdpi.com
Biochemical Assays for Receptor Binding Inhibition (e.g., TR-FRET Assay)
Biochemical assays are used to investigate the ability of this compound to inhibit the binding of TNFα to its receptors, TNFR1 and TNFR2. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a method utilized for this purpose. medkoo.comtargetmol.comprobechem.com This assay measures the inhibition of complex formation between TNFα and its receptors. medkoo.comtargetmol.comprobechem.com this compound prevents the formation of TNFα complexes with TNFR1 and TNFR2. medkoo.comtargetmol.comprobechem.comebiohippo.com
Concentration-Response Relationships and Inhibitory Potency (IC50 Values)
Concentration-response relationships are established in these in vitro assays to determine the inhibitory potency of this compound, typically expressed as IC50 values. The IC50 represents the concentration of the compound required to inhibit 50% of the biological process being measured.
In the TR-FRET assay, this compound has shown apparent IC50 values for the inhibition of TNFα complex formation with TNFR1 and TNFR2. The apparent IC50 values for the inhibition of complex formation are reported as 1.2 ± 0.2 μM for TNFR1 and 1.1 ± 0.1 μM for TNFR2. medkoo.comtargetmol.comprobechem.comebiohippo.com Some sources report the IC50 values as 1.2 μM and 1.1 μM against TNFR1 and TNFR2, respectively. medchemexpress.commedchemexpress.com
This compound has demonstrated apparent low micromolar activity in a TNFα-TNFR1/2 TR-FRET protein-protein interaction assay. nih.gov Detailed mechanistic studies, including X-ray crystallography, revealed that this compound binds TNFα as an ordered 5-member aggregate, disrupting the TNFα-TNFα protein-protein interaction and preventing TNFα-TNFR1/2 association. nih.gov
In the L929 cell cytotoxicity assay, this compound has shown dose-dependent inhibition of TNFα-mediated cytotoxicity. mdpi.com For example, Sennoside B, used as a comparison in one study, showed significant dose-dependent inhibition of TNF-α-mediated cytotoxicity in L929 cells, inhibiting 80.3% at 100 µM concentration. mdpi.com While specific IC50 values for this compound in the L929 assay are not consistently provided across the search results, the assay is a standard method for assessing the functional inhibition of TNFα. mdpi.comnih.gov
Here is a summary of reported IC50 values for this compound in TR-FRET assays:
| Assay Target | IC50 (μM) | Standard Deviation (μM) | Reference |
| TNFR1 | 1.2 | 0.2 | medkoo.comtargetmol.com |
| TNFR2 | 1.1 | 0.1 | medkoo.comtargetmol.com |
| TNFR1 | 1.2 | - | medchemexpress.commedchemexpress.com |
| TNFR2 | 1.1 | - | medchemexpress.commedchemexpress.com |
Data Table: IC50 Values of this compound in TR-FRET Assay
| Assay Target | IC50 (μM) | Standard Deviation (μM) |
|---|---|---|
| TNFR1 | 1.2 | 0.2 |
| TNFR2 | 1.1 | 0.1 |
Investigational In Vivo Studies in Disease Models
Investigational in vivo studies have been conducted to evaluate the efficacy of this compound and related compounds in preclinical models of inflammatory diseases.
Efficacy in Relevant Preclinical Inflammatory Disease Models (e.g., Arthritis Models)
Preclinical studies have explored the efficacy of small molecule TNF inhibitors, including derivatives of this compound, in inflammatory disease models, such as arthritis models. Tumor necrosis factor-α (TNF-α) is a drug target in rheumatoid arthritis and other autoimmune disorders. nih.govresearchgate.net Deregulated TNF production can induce chronic polyarthritis in transgenic animal models, and anti-TNF therapy has shown efficacy in treating this. nih.gov
A derivative of this compound, TIM1c, has been tested in the mouse collagen-induced arthritis (CIA) model, a preclinical model of rheumatoid arthritis. researchgate.netfrontiersin.org TIM1c, administered orally, showed a similar effect to Etanercept, a known treatment for rheumatoid arthritis, in alleviating signs of RA and arthritis. frontiersin.org It reduced the arthritis index, paw swelling, and histological indicators of pathology and immune infiltration in the mouse CIA model. researchgate.net
While direct in vivo efficacy data specifically for this compound in arthritis models is not extensively detailed in the provided search results, studies on its derivatives like TIM1c in the CIA model support the potential of this class of TNF inhibitors for treating inflammatory arthritis. researchgate.netfrontiersin.org
Pharmacodynamic Markers and Target Engagement in Preclinical Models
Studies in preclinical models aim to assess the pharmacodynamic effects of this compound and confirm target engagement. Pharmacodynamic markers are indicators of the biological response to the compound. Target engagement confirms that the compound interacts with its intended target in vivo.
In the mouse CIA model, treatment with the this compound derivative TIM1c resulted in a reduction in inflammatory factors such as IL-1ß and IL-6, indicating a pharmacodynamic effect on key mediators of inflammation. frontiersin.org This suggests that the inhibition of TNF activity by TIM1c translates into a reduction in downstream inflammatory cytokine production in vivo.
The mechanism by which this compound inhibits TNFα involves disrupting the TNF homotrimerization, preventing its association with the TNF receptor. researchgate.net This disruption of the TNF trimer structure represents a form of target engagement at the molecular level. X-ray crystallography studies have provided structural descriptions of how this compound binds to TNFα as an aggregate, inducing a quaternary structure switch that inhibits the interaction with TNF receptors. nih.govproteopedia.org This structural evidence supports the proposed mechanism of target engagement.
Further detailed studies on this compound specifically would be needed to fully characterize its pharmacodynamic markers and target engagement in various preclinical models.
Structure Activity Relationship Sar and Analogue Development of Jnj525
Identification of Key Structural Features for TNFα Inhibition by JNJ525
The primary mechanism by which this compound inhibits TNFα function involves the formation of an ordered conglomerate or aggregate of the small molecule. This aggregate induces a quaternary structure switch in TNFα. This structural rearrangement of TNFα prevents its interaction with its receptors, specifically TNFR1 and TNFR2, thereby blocking downstream signaling pathways.
Impact of Structural Modifications on Inhibitory Potency and Mechanism
The impact of structural modifications on the inhibitory potency and mechanism of this compound analogues would be directly related to how these changes affect the molecule's aggregation characteristics and the interaction of the aggregate with TNFα. Modifications could potentially alter the critical aggregation concentration (CAC), the size and nature of the aggregates formed, and the stability and interaction of these aggregates with the TNFα trimer. Changes in these properties would, in turn, influence the ability of the compound to induce the quaternary structure switch necessary for inhibiting TNFα-receptor binding.
This compound itself has demonstrated inhibitory activity by preventing the formation of TNFα complexes with TNFR1 and TNFR2. In a TR-FRET assay, this compound showed apparent IC50 values of 1.2 μM for TNFR1 and 1.1 μM for TNFR2.
| Compound | Target | Assay | IC50 (μM) |
| This compound | TNFR1 | TR-FRET | 1.2 ± 0.2 |
| This compound | TNFR2 | TR-FRET | 1.1 ± 0.1 |
Data derived from search results.
Advanced Research Methodologies Applied to Jnj525 Investigation
X-ray Crystallography for Ligand-Protein Complex Characterization
X-ray crystallography has been a crucial technique in characterizing the interaction between JNJ525 and its target proteins, providing atomic-level details of the binding event. Studies have utilized X-ray diffraction to determine the structure of human TNF-alpha in complex with this compound, deposited in the Protein Data Bank (PDB) with the accession code 5MU8. pdbj.orgidrblab.netrcsb.org
This crystallographic analysis revealed that this compound interacts with TNF-alpha at the dimer interface. researchgate.netmdpi.comresearchgate.net The structure shows this compound bound to TNF-alpha, highlighting the ligand binding residues at the dimer interface. researchgate.netmdpi.comresearchgate.net Specifically, this compound engages in both hydrophobic interactions and hydrogen bonding with residues such as Ser60 and Tyr151 on TNF-alpha. researchgate.netmdpi.comresearchgate.net
A significant finding from the X-ray structural description is that an ordered conglomerate of this compound, acting as an aggregating small-molecule inhibitor, induces a quaternary structure switch in TNF-alpha. pdbj.orgrcsb.orgresearchgate.netresearchgate.net This structural change inhibits the protein-protein interaction between TNF-alpha and its receptors (TNFR). pdbj.orgrcsb.orgresearchgate.netresearchgate.net The co-crystallized structure of TNF-alpha with this compound (PDB: 5MU8) had a resolution of 3.0 Å. rcsb.orgmdpi.com Another related structure of TNF-alpha in complex with a cognate inhibitor (PDB: 2AZ5) with a higher resolution of 2.10 Å has also been used in related structural studies. mdpi.com
The crystallographic data confirms that the re-docked orientations of this compound were found to be similar to their X-ray conformations, supporting the accuracy of computational modeling based on these structures. mdpi.com
Molecular Dynamics Simulations in Mechanistic Elucidation
Molecular dynamics (MD) simulations have been employed to gain deeper insights into the dynamic behavior of this compound in complex with its target proteins and to explore the mechanisms of interaction. plos.orgmdpi.com While specific detailed MD simulation data solely focused on this compound in isolation were not extensively found, the technique has been applied in studies involving TNF-alpha and its inhibitors, including in the context of understanding how compounds like this compound affect protein structure and interaction. researchgate.netplos.orgresearchgate.netnih.govmdpi.com
MD simulations can reveal atomic-level mechanisms of protein behavior, including conformational changes induced by ligand binding. mdpi.complos.org In the case of TNF-alpha inhibition by aggregating molecules like this compound, MD simulations could potentially complement crystallographic data by illustrating the dynamic process of aggregate formation and how it leads to the observed quaternary structure switch and disruption of receptor binding. researchgate.netresearchgate.netnih.gov
Studies utilizing MD simulations in the context of TNF-alpha and its inhibitors have explored the stability of protein-ligand complexes and the structural changes that occur upon ligand binding. plos.orgmdpi.com For example, MD analysis has indicated the high stability of certain protein-ligand complexes, with simulations converging for protein structures. plos.org Such simulations can provide insights into the interactions that govern complex formation and stability over time. plos.org
Virtual Screening and Cheminformatics in this compound and Analog Research
Virtual screening and cheminformatics approaches have played a role in identifying and analyzing this compound and related compounds that interact with target proteins like TNF-alpha. researchgate.netmdpi.comscispace.comnih.gov Cheminformatics involves the use of computational methods to analyze chemical data and identify potential drug candidates. mdpi.commdpi.com Virtual screening utilizes computational techniques to search large databases of chemical compounds for those likely to bind to a specific protein target. researchgate.netmdpi.comscispace.comnih.gov
In the context of TNF-alpha inhibitors, cheminformatics approaches, including descriptor-based screening, 2D-similarity searching, and pharmacophore modeling, have been applied to screen for new inhibitors. researchgate.netmdpi.comnih.gov A structure-based pharmacophore model (SBPM) can be generated by aligning X-ray crystallographic structures of the target protein in complex with known inhibitors, such as TNF-alpha with this compound (PDB: 5MU8) and SPD304 (PDB: 2AZ5). mdpi.com This SBPM can comprise various pharmacophoric features like hydrophobic, hydrogen bond donor, hydrogen bond acceptor, and cation sites, which are crucial for ligand binding. mdpi.com
Virtual screening workflows often involve multiple docking protocols and consensus analysis of the results to identify potential hits. researchgate.netmdpi.comnih.gov Compounds identified through virtual screening are then often subjected to further analysis, including predictions of pharmacokinetic properties. researchgate.netmdpi.comnih.gov
Studies have compared the binding of compounds identified through virtual screening to that of known inhibitors like this compound. frontiersin.orgfrontiersin.org For instance, in a study exploring potential inhibitors of the TNF-induced NFkB1 signaling pathway, a compound was found to bind to the same site as this compound on the TNF homodimer and shared common interacting residues. frontiersin.orgfrontiersin.org This highlights how virtual screening and cheminformatics can identify compounds that mimic or compete with the binding of known ligands like this compound.
Furthermore, cheminformatics techniques, when integrated with structure-based virtual screening and molecular dynamics, have proven valuable in identifying and validating potential inhibitors. researchgate.net
Biophysical Techniques for Interaction Analysis (e.g., Resonant Waveguide Grating, Dynamic Light Scattering)
Biophysical techniques are essential for characterizing the interactions between small molecules like this compound and proteins, as well as for detecting phenomena such as compound aggregation, which is relevant to this compound's mechanism of action. idrblab.netresearchgate.netplos.orgresearchgate.netresearchgate.net Resonant waveguide grating (RWG) and dynamic light scattering (DLS) are two such techniques that have been utilized in drug discovery, including in the analysis of small-molecule aggregation. researchgate.netresearchgate.net
Resonant waveguide grating (RWG) is a label-free biophysical technique that detects changes in the wavelength of reflected light due to events occurring near the surface of a detector. researchgate.netgoogle.comrsc.org In the context of compound analysis, RWG can detect the formation of aggregates that interact with the biosensor surface. researchgate.net Protocols for RWG in microplate formats (e.g., 384-well or 1536-well plates) have been developed for high-throughput detection of compound aggregation. researchgate.net
Dynamic light scattering (DLS), also known as quasi-elastic light scattering or autocorrelation spectroscopy, is another technique used to measure the size distribution of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. researchgate.netresearchgate.netyoutube.com DLS is a common method for detecting and characterizing the formation of small-molecule aggregates. researchgate.netresearchgate.net
Studies have shown that resonant waveguide grating and dynamic light scattering can provide equivalent results for assessing compound aggregation for a given test set. researchgate.netresearchgate.net These biophysical methods are valuable for identifying compounds that aggregate, which is particularly relevant for understanding the behavior of compounds like this compound that inhibit protein function through aggregation-based mechanisms. pdbj.orgrcsb.orgresearchgate.netresearchgate.net High-throughput microplate-based biophysical methods like RWG and DLS are crucial for identifying aggregating compounds that might appear as false positives in screening campaigns. researchgate.net
Broader Implications and Future Research Directions
JNJ525 as a Research Tool for Understanding TNFα Biology and Protein-Protein Interactions
This compound functions as an apparent small molecule inhibitor of TNFα, a key cytokine involved in inflammation and immune regulation. medkoo.commedchemexpress.commedchemexpress.comdcchemicals.com Its mechanism of action involves the inhibition of the protein-protein interaction between TNFα and its cognate receptors, TNFR1 and TNFR2. medkoo.comdcchemicals.comresearchgate.netrcsb.orgacs.orgpdbj.org Studies have shown that this compound prevents the formation of complexes between TNFα and both TNFR1 and TNFR2. medkoo.comdcchemicals.com The apparent IC50 values for the inhibition of complex formation in a TR-FRET assay were reported as 1.2 ± 0.2 μM for TNFR1 and 1.1 ± 0.1 μM for TNFR2. medkoo.commedchemexpress.commedchemexpress.comdcchemicals.com
A significant aspect of this compound's utility as a research tool lies in its unique mechanism of action. It has been demonstrated that an ordered conglomerate of this compound induces a quaternary structure switch of TNFα, which subsequently inhibits the interaction with its receptors. researchgate.netrcsb.orgacs.orgpdbj.org This structural rearrangement provides researchers with a means to study the relationship between TNFα's quaternary structure and its ability to bind to its receptors. The availability of the crystal structure of human TNF-alpha in complex with this compound (PDB code 5MU8) further enhances its value as a research tool, offering detailed insights into the binding mode and the structural changes induced in TNFα. rcsb.orgpdbj.orgresearchgate.net Structural analysis indicates that this compound interacts with TNF-alpha through a combination of hydrophobic interactions and hydrogen bonding with residues such as Ser60 and Tyr151. researchgate.net By utilizing this compound and analyzing its effects on TNFα structure and function, researchers can gain a deeper understanding of the molecular basis of TNFα signaling and the critical protein-protein interactions involved.
Conceptual Advancement in Small-Molecule Protein-Protein Interaction Inhibition
The mechanism by which this compound inhibits TNFα-TNFR interaction represents a conceptual advancement in the field of small-molecule protein-protein interaction (PPI) inhibition. Unlike many traditional small molecule inhibitors that target well-defined active sites or interfaces by direct competitive binding, this compound operates via an aggregation-based mechanism. medkoo.com This mechanism is distinct from simple protein sequestration or denaturation. medkoo.com The formation of an ordered conglomerate of this compound that allosterically induces a quaternary structure change in TNFα to disrupt its interaction with receptors highlights a less conventional approach to inhibiting PPIs. researchgate.netrcsb.orgacs.orgpdbj.org
This mode of action expands the conceptual landscape for designing small-molecule inhibitors of PPIs. It suggests that disrupting protein function is not limited to blocking interaction interfaces directly but can also be achieved by inducing conformational changes or altering the quaternary structure of the target protein through indirect mechanisms, such as aggregation-induced effects. While the concept of targeting non-native protein interfaces or inducing allosteric changes is being explored, this compound provides a concrete example of how an aggregating small molecule can achieve functional inhibition through a quaternary structure switch. researchgate.netacs.orgpdbj.orgacs.org This understanding can inspire the exploration of similar non-traditional mechanisms for targeting other challenging PPI targets that lack conventional druggable pockets.
Research Opportunities in Mechanistic Targeting of Inflammatory Pathways with this compound and Similar Modalities
TNFα-mediated pathways are central to the pathogenesis of numerous inflammatory and autoimmune diseases, making TNFα a significant therapeutic target. medkoo.comrupress.orgfrontiersin.orgfrontiersin.org The mechanistic insights provided by this compound open up new research opportunities for targeting these pathways. This compound's ability to disrupt TNFα signaling by inducing a quaternary structure change, rather than solely blocking the receptor binding site, suggests that modulating protein conformation can be an effective strategy for intervening in inflammatory processes. researchgate.netrcsb.orgacs.orgpdbj.org
Future research can focus on identifying or designing other small molecules that exploit similar mechanisms to modulate the activity of TNFα or other key proteins in inflammatory pathways. This could involve screening for compounds that induce specific conformational changes or utilize controlled aggregation to disrupt pathological protein interactions. The structural data from the TNFα-JNJ525 complex (PDB 5MU8) can serve as a starting point for structure-based drug design efforts aimed at identifying compounds that mimic or improve upon this compound's mechanism. rcsb.orgpdbj.orgresearchgate.net Furthermore, exploring the potential of targeting other proteins involved in TNFα signaling or related inflammatory cascades using modalities that induce conformational changes presents a fertile area for investigation. While biological therapies targeting TNFα are established, the exploration of small molecules with novel mechanisms like this compound's could lead to the development of new therapeutic options with potentially different pharmacological profiles. Research into the broader implications of aggregation-based inhibition and conformation-modulating small molecules could yield novel strategies for treating a range of inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
